6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the formula C10H13N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a carboxylic acid group and a cyclobutylmethylamino group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.23 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis of Novel Pyrimidine Scaffolds
Researchers have developed new strategies using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents to access unprecedented 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their carboxylic acid analogues. These new valuable building blocks, bearing either a single or two emergent fluorinated substituents, hold strong potential for medicinal and agrochemical research (Schmitt et al., 2017).
Understanding DNA Damage and Repair
The study of pyrimidine photoproducts, including cyclobutane dimers and (6-4) photoproducts, is crucial in understanding the mechanisms of DNA damage by ultraviolet light and the processes involved in DNA repair. These studies provide insights into the cytotoxicity of photoproducts and their repair mechanisms in mammalian cells, which are vital for developing strategies to mitigate UV-induced DNA damage (Mitchell, 1988), (Kim et al., 1994).
Development of Antiviral Agents
Synthesis of novel pyrimidine derivatives has been explored for their potential anti-influenza virus activity. The introduction of cyclobutyl and cyclopentyl groups has shown to improve antiviral potency, indicating the significance of these derivatives in developing treatments for influenza virus infections (Hisaki et al., 1999).
Antioxidant Activity
The synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been conducted to evaluate their antioxidant activity. Some derivatives have shown promising antioxidant activity, highlighting their potential as therapeutic agents (Asha et al., 2009).
Advanced Material Applications
The development of pyrido[2,3-d]pyrimidine derivatives through cyclocondensation reactions in aqueous media represents a clean and efficient approach to creating materials with potential applications in various industrial and pharmaceutical fields (Baharfar & Azimi, 2011).
Safety and Hazards
Properties
IUPAC Name |
6-(cyclobutylmethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-4-9(13-6-12-8)11-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOEYOMIZFFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=NC=NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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